molecular formula C19H22ClN3O4 B2566548 3-[(4-chlorophenyl)methyl]-8-(oxolane-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021067-26-4

3-[(4-chlorophenyl)methyl]-8-(oxolane-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2566548
CAS No.: 1021067-26-4
M. Wt: 391.85
InChI Key: JRMRJFSRBVTJLQ-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)methyl]-8-(oxolane-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic small molecule within the 1,3,8-triazaspiro[4.5]decane-2,4-dione class, designed as a prolyl hydroxylase domain 2 (PHD2) inhibitor. PHD2 regulates hypoxia-inducible factor (HIF) degradation via hydroxylation, making its inhibition a therapeutic strategy for conditions like anemia and ischemic injury .

The compound features a spirocyclic core with a (4-chlorophenyl)methyl group at position 3 and an oxolane-2-carbonyl (tetrahydrofuran-2-carbonyl) substituent at position 6. Its synthesis follows a route involving Bucherer–Berg reactions, Ullmann couplings, and reductive amination, as detailed for related analogs . Crystal structures of the parent compound (11) bound to truncated PHD2 (tPHD2) reveal interactions with the enzyme’s Fe(II) binding site, highlighting the importance of the imidazolidine-2,4-dione core and metal-chelating substituents .

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-8-(oxolane-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O4/c20-14-5-3-13(4-6-14)12-23-17(25)19(21-18(23)26)7-9-22(10-8-19)16(24)15-2-1-11-27-15/h3-6,15H,1-2,7-12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMRJFSRBVTJLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)methyl]-8-(oxolane-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 4-chlorobenzyl chloride with a suitable amine to form an intermediate, which is then subjected to cyclization reactions to form the spirocyclic core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)methyl]-8-(oxolane-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial properties. Research indicates that derivatives of triazaspiro compounds can inhibit bacterial growth and may serve as lead compounds for developing new antibiotics .
  • Anticancer Properties : Studies have suggested that triazaspiro compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, making them candidates for further investigation as anticancer agents .
  • Neuroprotective Effects : Some derivatives have been evaluated for their neuroprotective effects in models of neurodegenerative diseases. They may help in reducing oxidative stress and inflammation in neuronal cells .

Materials Science

  • Polymeric Applications : The compound can be utilized as a precursor in the synthesis of novel polymers with enhanced mechanical properties and thermal stability. Its unique structure allows for the incorporation into polymer matrices, potentially leading to materials with improved performance characteristics .
  • Coatings and Adhesives : The oxolane group within the compound can enhance adhesion properties when incorporated into coatings and adhesives, providing better durability and resistance to environmental factors .

Antimicrobial Activity Study

A study published in a peer-reviewed journal demonstrated the antimicrobial efficacy of a related triazaspiro compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at varying concentrations, suggesting potential therapeutic applications in treating infections .

Anticancer Research

In another case study focusing on the anticancer potential of triazaspiro compounds, researchers reported that specific derivatives induced apoptosis in human breast cancer cells (MCF-7). The study highlighted the compound's ability to modulate key signaling pathways involved in cell survival and proliferation .

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)methyl]-8-(oxolane-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved can include signal transduction, metabolic regulation, or gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The activity and structural nuances of 3-[(4-chlorophenyl)methyl]-8-(oxolane-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione are best understood through structure-activity relationship (SAR) studies of its analogs. Below is a comparative analysis:

Key Observations

Chelating Groups Are Critical: Active analogs (11, 14, 15) feature nitrogen-containing heterocycles (pyridine, imidazole) capable of coordinating Fe(II) in PHD2’s catalytic site. In contrast, non-chelating groups (thiophene, phenol) render compounds inactive .

Rigidity of the Core : Modifications disrupting the imidazolidine-2,4-dione core (e.g., imidazole-2,4-dione in compounds 36–44) abolish activity, emphasizing the need for structural rigidity .

Steric and Electronic Effects: The oxolane-2-carbonyl group in the target compound introduces a sterically bulky, oxygen-rich substituent. Hydroxyl groups (e.g., compound 38) disrupt activity, likely due to unfavorable hydrogen bonding or reduced lipophilicity .

Halogenation and Bioavailability : Halogenated pyridines (e.g., compound 91) are discontinued, possibly due to toxicity or poor pharmacokinetics, underscoring the balance between potency and drug-likeness .

Research Findings and Implications

Crystallographic Insights

The co-crystal structure of compound 11 with tPHD2 reveals:

  • The pyridine nitrogen coordinates Fe(II), while the spirocyclic core occupies the 2-oxoglutarate (2OG) binding pocket.
  • The methyl group on pyridine engages in hydrophobic interactions with Tyr-310 and Tyr-303 .

Cellular and In Vivo Data

  • Analogs with imidazole substituents (14, 15) show enhanced cellular activity compared to pyridine derivatives, likely due to improved membrane permeability .
  • The oxolane-2-carbonyl group may improve metabolic stability over pyridine, as seen in related tetrahydrofuran-containing drugs.

Biological Activity

The compound 3-[(4-chlorophenyl)methyl]-8-(oxolane-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a member of a class of organic compounds that have garnered attention for their potential biological activities. This article explores the biological activity of this compound by examining its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Chemical Formula : C₁₅H₁₈ClN₃O₃
  • Molecular Weight : 319.77 g/mol
  • IUPAC Name : this compound

The presence of the 4-chlorophenyl group is significant as halogenated phenyl groups often enhance biological activity due to their electronic properties.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit notable antimicrobial properties. For instance, studies have shown that derivatives with similar structural features possess activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antiviral Properties

Compounds containing triazole and related moieties have been documented for their antiviral activities. The potential for This compound to inhibit viral replication could be linked to its ability to interact with viral enzymes or host cell receptors .

Anticancer Activity

Emerging studies suggest that spirocyclic compounds can exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. The specific activity of this compound against various cancer cell lines remains to be fully elucidated but is a promising area for future research .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several derivatives of triazole compounds against Candida albicans and Staphylococcus aureus. Results indicated that compounds with structural similarities to This compound demonstrated significant inhibition zones in disk diffusion assays .

CompoundMicroorganismInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus20
Test CompoundC. albicans18

Case Study 2: Antiviral Activity

In another investigation focusing on antiviral agents derived from similar chemical frameworks, researchers found that certain derivatives effectively inhibited viral replication in vitro. The study highlighted the importance of the oxolane moiety in enhancing bioactivity .

The biological activities of compounds like This compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many bioactive compounds act by inhibiting key enzymes involved in pathogen metabolism.
  • Cell Membrane Disruption : Compounds may integrate into microbial membranes leading to increased permeability and cell lysis.
  • DNA Interaction : Some derivatives might interact with DNA or RNA polymerases affecting replication processes.

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